- Total synthesis of (±)-camphorataimides and (±)-himanimides by NaBH4/Ni(OAc)2 or Zn/AcOH stereoselective reduction, Tetrahedron, 2008, 64(19), 4347-4353
Cas no 91026-00-5 (1-Benzyl-3,4-dibromopyrrole-2,5-dione)
1-Benzyl-3,4-dibromopyrrole-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-2,5-dione,3,4-dibromo-1-(phenylmethyl)-
- 1-benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
- 1-benzyl-3,4-dibromopyrrole-2,5-dione
- N-BENZYL-2,3-DIBROMMALEIMID
- N-Benzyl-2,3-dibroMoMaleiMide
- 3,4-Dibromo-1-(phenylmethyl)-1H-pyrrole-2,5-dione (ACI)
- 1-Benzyl-3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione
- 91026-00-5
- 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-(phenylmethyl)-
- DZYLZHRCCNTQCS-UHFFFAOYSA-N
- MFCD03427193
- N-BENZYL-2 3-DIBROMOMALEIMIDE 97
- CS-0035450
- N-BENZYL-2,3-DIBROMOMALEIMIDE, 97%
- AS-39476
- DTXSID80392657
- AKOS015889375
- SCHEMBL3065646
- DA-01160
- N-Benzyl-2,3-dibromomaleimide,97%
- 1-Benzyl-3,4-dibromopyrrole-2,5-dione
-
- MDL: MFCD03427193
- Inchi: 1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2
- InChI Key: DZYLZHRCCNTQCS-UHFFFAOYSA-N
- SMILES: O=C1N(CC2C=CC=CC=2)C(=O)C(Br)=C1Br
Computed Properties
- Exact Mass: 344.882
- Monoisotopic Mass: 342.884
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 37.4A^2
Experimental Properties
- Color/Form: Light yellow crystals
- Melting Point: 117-120 °C (lit.)
- PSA: 37.38000
- LogP: 2.49470
1-Benzyl-3,4-dibromopyrrole-2,5-dione Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314-H317
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 1759 8 / PGII
- WGK Germany:3
- Hazard Category Code: 34-43
- Safety Instruction: 26-36/37/39-45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:Ⅱ
- Storage Condition:(BD336249)
1-Benzyl-3,4-dibromopyrrole-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019141330-5g |
N-benzyl-2,3-dibromomaleimide |
91026-00-5 | 95% | 5g |
$343.00 | 2023-08-31 | |
| Alichem | A019141330-25g |
N-benzyl-2,3-dibromomaleimide |
91026-00-5 | 95% | 25g |
$1071.00 | 2023-08-31 | |
| Ambeed | A174714-100mg |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 100mg |
$22.0 | 2025-04-15 | |
| Ambeed | A174714-250mg |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 250mg |
$34.0 | 2025-04-15 | |
| Ambeed | A174714-1g |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 1g |
$82.0 | 2025-04-15 | |
| Ambeed | A174714-5g |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 5g |
$285.0 | 2025-04-15 | |
| abcr | AB454814-1 g |
N-Benzyl-2,3-dibromomaleimide; . |
91026-00-5 | 1g |
€162.30 | 2023-07-18 | ||
| abcr | AB454814-5 g |
N-Benzyl-2,3-dibromomaleimide; . |
91026-00-5 | 5g |
€406.70 | 2023-07-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 557781-5G |
1-Benzyl-3,4-dibromopyrrole-2,5-dione |
91026-00-5 | 97% | 5G |
¥3999.36 | 2022-02-24 | |
| eNovation Chemicals LLC | D767687-5g |
N-Benzyl-2,3-dibromomaleimide |
91026-00-5 | 95% | 5g |
$265 | 2024-06-07 |
1-Benzyl-3,4-dibromopyrrole-2,5-dione Production Method
Production Method 1
Production Method 2
- Synthesis of the aromatic and monosaccharide moieties of staurosporine, Journal of Organic Chemistry, 1987, 52(7), 1177-85
Production Method 3
- Scalable preparation of stable and reusable silica supported palladium nanoparticles as catalysts for N-alkylation of amines with alcohols, Journal of Catalysis, 2020, 382, 141-149
Production Method 4
- Development of antiproliferative phenylmaleimides that activate the unfolded protein response, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4535-4541
Production Method 5
- Preparation of conjugated polyphenylenes from maleimide-based enediynes through thermal-triggered Bergman cyclization polymerization, Polymer Chemistry, 2014, 5(4), 1241-1247
Production Method 6
- Synthesis of substituted bis(heteroaryl)maleimides, Tetrahedron, 2005, 61(19), 4585-4593
Production Method 7
- A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones, Tetrahedron Letters, 2013, 54(27), 3493-3495
Production Method 8
- Synthesis and biological evaluation of new 3,4-diarylmaleimides as enhancers (modulators) of doxorubicin cytotoxic activity on cultured tumor cells from a real case of breast cancer, Journal of the Mexican Chemical Society, 2017, 61(1), 41-49
Production Method 9
- Synthesis and biological evaluation of maleimide derivatives for neuronal differentiation, Journal of the Korean Chemical Society, 2009, 53(4), 471-475
Production Method 10
- Mechanochemical Fluorescence Switching in Polymers Containing Dithiomaleimide Moieties, ACS Macro Letters, 2018, 7(9), 1099-1104
Production Method 11
- Maleimide-based acyclic enediyne for efficient DNA-cleavage and tumor cell suppression, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2015, 3(16), 3195-3200
Production Method 12
- A Simple Mechanochromic Mechanophore Based on Aminothiomaleimide, ACS Macro Letters, 2021, 10(11), 1423-1428
Production Method 13
- Product class 2: Triacylamines, imides (diacylamines), and related compounds, Science of Synthesis, 2005, 21, 259-324
1-Benzyl-3,4-dibromopyrrole-2,5-dione Raw materials
- 3,4-Dibromo-1-H-pyrrole-2,5-dione
- 2-Butenedioic acid,2,3-dibromo-
- Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- 2-Butenedioic acid,2,3-dibromo-, (2Z)-
- 3,4-Dibromofuran-2,5-dione
- Benzyl alcohol
1-Benzyl-3,4-dibromopyrrole-2,5-dione Preparation Products
1-Benzyl-3,4-dibromopyrrole-2,5-dione Suppliers
1-Benzyl-3,4-dibromopyrrole-2,5-dione Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1-Benzyl-3,4-dibromopyrrole-2,5-dione
Chemical Profile of 1-Benzyl-3,4-dibromopyrrole-2,5-dione (CAS No. 91026-00-5)
1-Benzyl-3,4-dibromopyrrole-2,5-dione is a heterocyclic compound characterized by its brominated pyrrole core and benzyl substituent, making it a valuable intermediate in synthetic chemistry and pharmaceutical research. With the CAS number 91026-00-5, this compound has garnered attention for its structural versatility and potential applications in drug discovery. The presence of multiple bromine atoms at the 3 and 4 positions enhances its reactivity, allowing for diverse functionalization strategies that are pivotal in developing novel therapeutic agents.
The molecular structure of 1-Benzyl-3,4-dibromopyrrole-2,5-dione consists of a pyrrole ring system conjugated with a carbonyl group at the 2-position and another at the 5-position, further stabilized by the electron-withdrawing nature of the dione moiety. The benzyl group attached to the nitrogen atom introduces additional handleability for further chemical modifications. This unique arrangement makes the compound a promising scaffold for exploring new chemical entities (NCEs) in medicinal chemistry.
In recent years, there has been a surge in interest regarding brominated pyrroles due to their role as key building blocks in the synthesis of biologically active molecules. Specifically, 1-Benzyl-3,4-dibromopyrrole-2,5-dione has been utilized in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory activity against enzymes involved in cancer metabolism. The bromine atoms serve as anchors for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.
One notable application of 1-Benzyl-3,4-dibromopyrrole-2,5-dione is in the synthesis of kinase inhibitors, which are critical in oncology research. The pyrrole core mimics natural substrates or products of kinases, while the bromine atoms facilitate selective modifications to optimize binding affinity and selectivity. Recent advancements in structure-activity relationship (SAR) studies have highlighted how subtle changes to the substituents on this scaffold can dramatically alter biological activity. For example, modifications at the 3 and 4 positions have been shown to enhance potency against specific kinases while minimizing off-target effects.
The pharmaceutical industry has also explored 1-Benzyl-3,4-dibromopyrrole-2,5-dione as a precursor for antiviral and antibacterial agents. Its ability to undergo sequential functionalization allows chemists to introduce diverse pharmacophores that interact with viral proteases or bacterial enzymes. A particularly exciting area of research involves using this compound to develop inhibitors of nonstructural proteins in viruses, which are often targeted to disrupt replication cycles. Such efforts are especially relevant in the context of emerging infectious diseases where rapid development of antiviral drugs is paramount.
From a synthetic chemistry perspective, 1-Benzyl-3,4-dibromopyrrole-2,5-dione serves as an excellent starting material for constructing nitrogen-containing heterocycles via cyclization reactions. The dione functionality promotes intramolecular condensation under appropriate conditions, yielding polycyclic systems with potential bioactivity. Additionally, the benzyl group can be readily removed or replaced with other functionalities through hydrogenolysis or nucleophilic substitution reactions respectively. This adaptability makes it a versatile tool for medicinal chemists seeking to explore novel chemical spaces.
The growing interest in 1-Benzyl-3,4-dibromopyrrole-2,5-dione is further underscored by its incorporation into high-throughput screening (HTS) libraries designed for identifying lead compounds. Pharmaceutical companies and academic institutions alike have utilized this compound to generate diverse chemical matter that can be rapidly screened for biological activity against large panels of targets. The success of such libraries often hinges on the availability of structurally diverse yet synthetically accessible intermediates like 1-Benzyl-3,4-dibromopyrrole-2,5-dione, which streamline the hit-to-lead process.
In conclusion,1-Benzyl-3,4-dibromopyrrole-2,5-dione (CAS No. 91026-00-5) represents a significant asset in modern drug discovery efforts due to its structural features and synthetic tractability. Its role as an intermediate in producing biologically active molecules underscores its importance across multiple therapeutic areas including oncology,virology,and antibacterial research . As synthetic methodologies continue to evolve,this compound will likely remain at forefrontof medicinal chemistry innovation providing new opportunities for therapeutic development.
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